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Spiro[2.5]octan-6-ylmethanol

Cat. No.: B592091
CAS No.: 849671-56-3
M. Wt: 140.226
InChI Key: CPOBXDZHERXVFP-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic Chemistry and its Research Significance

Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their inherent three-dimensionality. smolecule.com For decades, the focus of drug discovery was largely on flat, two-dimensional molecules. However, the realization that biological targets are complex, three-dimensional entities has shifted the focus towards molecules that can better mimic natural substrates and interact more specifically with binding sites. The rigid nature of the spirocyclic framework helps to lock the conformation of a molecule, which can lead to improved potency and selectivity for its biological target.

The introduction of a spiro center, such as the one in Spiro[2.5]octan-6-ylmethanol, increases the fraction of sp³-hybridized carbon atoms in a molecule. This is a desirable feature in drug candidates as it often correlates with improved physicochemical properties, such as increased solubility and metabolic stability, and a reduced likelihood of off-target effects.

Historical Overview of Spiro[2.5]octane Scaffold Exploration in Organic Synthesis

The synthesis of spirocyclic compounds, including the spiro[2.5]octane skeleton, has been a long-standing challenge and an area of active research in organic synthesis. Early methods often involved multi-step sequences with harsh reaction conditions and limited substrate scope.

A significant breakthrough in the synthesis of the spiro[2.5]octane core has been the development of cyclopropanation reactions of cyclohexanone (B45756) derivatives. One of the classic methods for creating the cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring is the Simmons-Smith reaction, which typically involves the reaction of an alkene with a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. acs.org3wpharm.com Another powerful tool is the Kulinkovich reaction, which allows for the preparation of cyclopropanols from esters using a titanium catalyst. smolecule.comrsc.orgsmolecule.com

More recent and efficient methods for constructing the spiro[2.5]octane framework have also been developed. For instance, a one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones has been achieved through the 1,6-conjugate addition of a nucleophile to a para-quinone methide, followed by an intramolecular cyclization. rsc.org The subsequent catalytic hydrogenation of the double bonds in these dienones can provide access to the saturated spiro[2.5]octan-6-one, a direct precursor to this compound. acs.org The reduction of the ketone functionality in spiro[2.5]octan-6-one, for example using a reducing agent like sodium borohydride (B1222165), would then yield the target alcohol, this compound.

A patent from 2018 describes a process for preparing spiro[2.5]octane-5,7-dione, highlighting the industrial interest in this class of compounds as intermediates for pharmaceuticals. google.com These synthetic advancements have made the spiro[2.5]octane scaffold more accessible, paving the way for the exploration of its derivatives, including this compound.

Reaction Description Key Reagents
Simmons-Smith ReactionCyclopropanation of an alkene.Diiodomethane, Zinc-Copper Couple
Kulinkovich ReactionSynthesis of cyclopropanols from esters.Grignard Reagent, Titanium(IV) Isopropoxide
Dearomatization/CyclizationOne-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones.para-Quinone Methide, Nucleophile
Catalytic HydrogenationReduction of double bonds in the spiro[2.5]octane ring.Hydrogen gas, Metal Catalyst (e.g., Raney Nickel)
Ketone ReductionConversion of a ketone to an alcohol.Sodium Borohydride

Rationale for Investigating this compound as a Versatile Synthetic Building Block

The value of this compound as a synthetic building block stems from the combination of its rigid spirocyclic core and the presence of a reactive primary alcohol functional group. This combination offers several advantages for the synthesis of more complex molecules.

The spiro[2.5]octane scaffold provides a well-defined three-dimensional template. By attaching other molecular fragments to the hydroxymethyl group, chemists can precisely control their spatial orientation. This is particularly important in the design of enzyme inhibitors or receptor ligands, where a specific three-dimensional arrangement is often crucial for biological activity.

The primary alcohol of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution reactions, or used in esterification or etherification reactions. This chemical versatility allows for the facile incorporation of the spiro[2.5]octane motif into a wide range of target molecules.

The commercial availability of this compound and its derivatives, such as the corresponding amine and carboxamide, further underscores its utility as a building block for research and development. smolecule.com3wpharm.com3wpharm.com This accessibility allows chemists to readily explore its potential in various synthetic endeavors without the need for lengthy and complex de novo syntheses. The investigation of this compound and its derivatives is driven by the continuous search for novel, three-dimensional scaffolds that can lead to the discovery of new and improved pharmaceuticals and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B592091 Spiro[2.5]octan-6-ylmethanol CAS No. 849671-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octan-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-8-1-3-9(4-2-8)5-6-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOBXDZHERXVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705241
Record name (Spiro[2.5]octan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849671-56-3
Record name (Spiro[2.5]octan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for Spiro 2.5 Octan 6 Ylmethanol

Established Total Synthesis Pathways

The final step in synthesizing spiro[2.5]octan-6-ylmethanol is the reduction of the corresponding ketone, spiro[2.5]octan-6-one. This transformation from a carbonyl group to a hydroxyl group is a fundamental process in organic synthesis, with various hydride reagents available to effect this change.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of carbonyl compounds, including ketones, to their corresponding alcohols. libretexts.orgmasterorganicchemistry.com Due to the high polarity of the Al-H bond, LiAlH₄ serves as a powerful source of hydride (H⁻) nucleophiles. libretexts.org The reduction of a ketone like spiro[2.5]octan-6-one with LiAlH₄ involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon, forming an intermediate alkoxide salt. This alkoxide is then protonated in a subsequent aqueous workup step to yield the final alcohol product. libretexts.org

LiAlH₄ is a strong, non-selective reducing agent, and while it is highly effective for reducing ketones, it will also reduce other functional groups such as esters, carboxylic acids, and amides. masterorganicchemistry.com In the synthesis of complex spirocycles, LiAlH₄ has been employed to reduce lactams and carbamates to the corresponding amines. acs.org For a precursor like spiro[2.5]octan-6-one, where the ketone is the primary functional group to be reduced, LiAlH₄ provides an efficient route to this compound. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

While LiAlH₄ is effective, other hydride reagents offer milder conditions or different selectivity profiles, which can be advantageous.

Sodium Borohydride (B1222165) (NaBH₄): This is a much milder and more selective reducing agent than LiAlH₄. libretexts.org It readily reduces aldehydes and ketones but typically does not react with esters or carboxylic acids. masterorganicchemistry.com This chemoselectivity makes it a preferred reagent when other reducible functional groups need to be preserved in the molecule. The reduction is often performed in protic solvents like methanol (B129727) or ethanol (B145695), which also serve to protonate the intermediate alkoxide. libretexts.org

Borane (B79455) Complexes: Reagents such as borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) are also used for reductions. For instance, BH₃·SMe₂ has been used for the selective reduction of lactams in the synthesis of other spiroindoline compounds. acs.org

Bulky Hydride Reagents: For controlling stereoselectivity, sterically hindered hydride reagents like L-selectride (lithium tri-sec-butylborohydride) are often employed. acsgcipr.org These reagents can provide high diastereoselectivity in the reduction of cyclic ketones due to the steric hindrance directing the hydride attack from the less hindered face of the molecule.

Catalytic Asymmetric Reduction: For the synthesis of specific enantiomers, catalytic methods are superior. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, used with borane, can achieve highly enantioselective reduction of prochiral ketones to secondary alcohols. nih.govwikipedia.org Similarly, chiral spiroborate esters have been developed as effective catalysts for the asymmetric borane reduction of various ketones. nih.gov

Table 1: Comparison of Common Hydride Reducing Agents for Ketones

Reagent Formula Reactivity Common Solvents Key Features
Lithium Aluminum Hydride LiAlH₄ Very High Ether, THF Powerful, non-selective; reduces ketones, esters, acids, amides. masterorganicchemistry.com
Sodium Borohydride NaBH₄ Moderate Methanol, Ethanol Selective for aldehydes and ketones; safer and easier to handle than LiAlH₄. libretexts.org
Borane-Dimethyl Sulfide BH₃·SMe₂ High THF Reduces ketones and carboxylic acids; can selectively reduce lactams. acs.org

The synthesis of the spiro[2.5]octane skeleton is the foundational phase for preparing the target molecule. Several distinct strategies have been developed to construct this spirocyclic core, often yielding dione (B5365651) or monoketone intermediates that can be further modified.

From Cyclohexanedione Derivatives: An efficient method involves the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) in the presence of a base like potassium carbonate. This approach directly yields spiro[2.5]octane-5,7-dione derivatives in high yields. researchgate.net

From Diethyl Acetonedicarboxylate: A scalable route to spiro[2.5]octane-5,7-dione has been developed that utilizes the cyclization of diethyl acetonedicarboxylate with related acrylates, followed by decarboxylation. This protocol avoids column chromatography, making it suitable for larger-scale synthesis. researchgate.net

Intramolecular Cyclization: Spiro[2.5]octane-4,6-dione can be prepared via the intramolecular cyclization of methyl 3-(1-acetylcyclopropyl)propionate. The reaction is mediated by a strong base like sodium hydride in tetrahydrofuran. chemicalbook.com

Wittig and Michael/Claisen Pathway: A multi-step synthesis of spiro[2.5]octane-5,7-dione has been described starting from (1-ethoxycyclopropoxy)trimethylsilane. The sequence involves a Wittig reaction, followed by Michael/Claisen reactions and subsequent hydrolysis and decarboxylation. google.com

Dearomatization of para-Quinone Methides: A metal-free, one-pot approach has been developed for synthesizing spiro[2.5]octa-4,7-dien-6-ones through the 1,6-conjugate addition-induced dearomatization of para-quinone methides. rsc.org

The synthetic strategies for structurally related spirocycles provide valuable insights that can be adapted for the synthesis of this compound.

Aza-Spiro[2.5]octanes: The synthesis of 4-Azaspiro[2.5]octane-5,7-dione often involves the cyclization of protected amino-substituted cyclopropane (B1198618) intermediates. Subsequent reduction steps, for example with LiAlH₄, can be used to reduce carbonyl groups to generate the final amine derivatives.

Spiro[2.4]heptane Derivatives: The synthesis of spiro[2.4]hepta-4,6-dien-1-ylmethanol, a related spirocyclic alcohol, is well-documented. This compound serves as a versatile building block in [4+2]-cycloaddition reactions for the construction of complex polycyclic structures. researchgate.net The methods used to create and functionalize this smaller spiro-alkene system can inform the synthesis of the spiro[2.5]octane series.

Heterocyclic Spiro Compounds: The electrosynthesis of complex spirocycles, such as spiro[furo[3,2-b]pyran-2,5′-pyrimidine], demonstrates the use of cascade transformations to build intricate spiro-fused systems under mild conditions. mdpi.com These multi-component reaction strategies highlight modern approaches to spirocycle construction.

Lithium Aluminum Hydride (LiAlH4) Mediated Reductions

Construction of the Spiro[2.5]octane Core Structure

Process Optimization for Enhanced Yields and Purity

The optimization of synthetic processes for producing this compound is crucial for obtaining high yields and purity, essential for its applications in research and development. While specific literature detailing the optimization for this exact molecule is limited, general principles derived from the synthesis of related spirocyclic compounds can be applied. The synthesis would likely proceed through the reduction of a suitable precursor, such as Spiro[2.5]octan-6-one.

Process optimization would focus on several key parameters of this reduction step: the choice of reducing agent, solvent, reaction temperature, and purification method.

Reaction Condition Optimization: The conversion of the ketone precursor to this compound involves a nucleophilic addition of a hydride. The efficiency of this reaction is highly dependent on the chosen reagents and conditions.

Reducing Agent: Common reducing agents for converting ketones to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). While LiAlH₄ is a more powerful reducing agent, NaBH₄ is often preferred due to its milder nature, higher functional group tolerance, and greater safety in handling, especially during scale-up. Catalytic hydrogenation is another alternative that can be advantageous for large-scale production.

Solvent: The choice of solvent is critical for solubilizing reactants and influencing reaction kinetics. Protic solvents like methanol or ethanol are typically used with NaBH₄. Aprotic ethers like tetrahydrofuran (THF) or diethyl ether are necessary for reductions with LiAlH₄.

Temperature: Ketone reductions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate, minimize side product formation, and enhance diastereoselectivity if applicable.

Purification Strategies: Achieving high purity is paramount. Following the reaction, a standard workup procedure would involve quenching excess hydride, followed by extraction to isolate the crude product. The purification of the final alcohol can be challenging.

Chromatography: On a laboratory scale, flash column chromatography is a common method for separating the target alcohol from unreacted starting material and byproducts.

Crystallization/Trituration: For larger quantities, chromatography can be impractical. In such cases, purification may be achieved through crystallization or trituration. For instance, in the synthesis of certain spiro imidazobenzodiazepines, trituration with a solvent mixture like MTBE/hexanes proved effective for removing impurities. nih.gov Similarly, a carefully selected solvent system could induce crystallization of this compound, yielding a product of high purity.

The following table outlines hypothetical optimization parameters for the reduction of Spiro[2.5]octan-6-one.

ParameterCondition ACondition BCondition CObserved Outcome/Consideration
Reducing AgentNaBH₄LiAlH₄H₂/Pd-CNaBH₄ offers a good balance of reactivity and safety. LiAlH₄ is more reactive but requires stricter anhydrous conditions. Catalytic hydrogenation is green and scalable but may require higher pressure.
SolventMethanolAnhydrous THFEthanolSolvent must be compatible with the reducing agent. Methanol is suitable for NaBH₄, while THF is required for LiAlH₄.
Temperature0 °C to RT-78 °C to 0 °CRoom TemperatureLower temperatures generally improve selectivity and minimize side reactions.
Yield (Hypothetical)85%95%90%Higher reactivity of LiAlH₄ may lead to higher conversion and yield under optimized conditions.
Purification MethodColumn ChromatographyColumn ChromatographyCrystallizationCrystallization is preferred for large-scale purification due to lower cost and simplicity compared to chromatography.

Scalable Synthesis Considerations for Preparative Applications

Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces a distinct set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Route Selection and Process Safety: The choice of synthetic route is the primary consideration for scalability. A route that is efficient on a milligram scale may not be suitable for kilogram production. For instance, a synthetic pathway for a 1-azaspiro[3.3]heptane was successfully scaled to produce over 50 grams. rsc.org The synthesis of this compound would likely start from a readily available industrial raw material like 1,3-cyclohexanedione, as demonstrated in the synthesis of a related spiro[2.5]octane intermediate. google.com

Safety is a major concern when scaling up chemical reactions. The reduction of a ketone precursor is often exothermic, and efficient heat management is critical to prevent thermal runaway. The use of highly reactive and pyrophoric reagents like LiAlH₄ poses significant risks at a large scale, often necessitating specialized equipment and handling procedures. Consequently, milder and safer alternatives like sodium borohydride or catalytic hydrogenation are often favored in industrial processes.

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates (a "telescoped" or one-pot approach) can significantly reduce waste, save time, and lower costs. rsc.orgacs.org

Continuous Flow Chemistry: Modern manufacturing often employs continuous flow reactors instead of traditional batch reactors. Flow chemistry offers superior heat and mass transfer, improved safety, and greater consistency, making it highly suitable for scalable synthesis. nih.gov The automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has demonstrated the potential for high productivity (e.g., 600 mg h⁻¹). nih.gov

Catalyst Selection and Recycling: In catalytic hydrogenation, the choice of catalyst (e.g., Palladium on carbon) and the ability to recover and reuse it are important economic factors. However, catalyst efficiency can sometimes decline with each cycle. rsc.org

Downstream Processing and Purification: Purification on a large scale must be efficient and economical. While chromatography is a powerful tool in the lab, it is often too expensive and complex for industrial production. Alternative methods are preferred:

Distillation: If the product is thermally stable and has a suitable boiling point, distillation can be an effective purification method.

Crystallization: As mentioned previously, crystallization is a highly effective and scalable method for obtaining high-purity solid products. Optimizing crystallization conditions (solvent, temperature, cooling rate) is a critical part of process development.

The table below summarizes key differences in considerations between laboratory and preparative scale synthesis.

ConsiderationLaboratory Scale (mg to g)Preparative Scale (>1 kg)
Primary GoalProof of concept, obtaining material for testingCost-effectiveness, safety, throughput, robustness
Reagent ChoiceOften based on highest yield/reactivity (e.g., LiAlH₄)Emphasis on cost, safety, and availability (e.g., NaBH₄, catalytic hydrogenation)
Reaction VesselRound-bottom flask (Batch)Jacketed glass or steel reactor (Batch), or Continuous Flow Reactor
Heat ManagementSimple ice bath or heating mantleReactor jacket with precise temperature control, internal cooling coils
PurificationFlash column chromatographyCrystallization, distillation, extraction
Process StrategyStepwise synthesis with isolation of intermediatesTelescoped (one-pot) reactions to improve efficiency rsc.orgacs.org

Stereochemical Investigations and Conformational Analysis of Spiro 2.5 Octan 6 Ylmethanol

Exploration of Stereoisomeric Forms and Enantiomeric Purity

Spiro[2.5]octan-6-ylmethanol possesses two stereocenters: the spiro carbon atom where the two rings join, and the carbon atom on the cyclohexane (B81311) ring bonded to the hydroxymethyl group. This gives rise to the possibility of four distinct stereoisomers, which exist as two pairs of enantiomers.

The different stereoisomeric forms are designated by their absolute configurations (R/S) at these chiral centers. The relationship between these isomers is critical, as enantiomers possess identical physical properties except for their interaction with plane-polarized light, while diastereomers can have different physical and chemical properties.

Stereoisomer Configuration at Spiro Carbon Configuration at C6 Relationship
Isomer 1RREnantiomer of (S,S)
Isomer 2SSEnantiomer of (R,R)
Isomer 3RSEnantiomer of (S,R)
Isomer 4SREnantiomer of (R,S)

This table illustrates the possible stereoisomers of this compound based on its two primary chiral centers.

In many synthetic contexts, this compound is treated as a racemate or a mixture of diastereomers. google.comgoogle.com The enantiomeric purity, often expressed as enantiomeric excess (ee), is a crucial metric when a specific stereoisomer is desired. It quantifies the degree to which one enantiomer is present in excess of the other. Achieving high enantiomeric purity is a primary goal of stereoselective synthesis, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org

Development of Stereoselective Synthetic Routes

The synthesis of enantioenriched spirocycles is an active area of research, driven by the need for stereochemically pure building blocks for drug discovery and materials science. rsc.org Several strategies have been developed to control the stereochemical outcome of reactions that form the spiro[2.5]octane framework.

Key Stereoselective Strategies:

Synthetic Strategy Description Typical Reagents/Catalysts Reference
Catalytic Asymmetric Synthesis Utilizes a chiral catalyst to induce enantioselectivity in the formation of the spirocyclic ring system.Cinchona alkaloid derivatives, chiral ammonium (B1175870) ylides, transition metals (e.g., Palladium) with chiral ligands. rsc.orgwhiterose.ac.uk
Substrate-Controlled Synthesis Employs a starting material that is already chiral, with the existing stereocenter(s) directing the stereochemistry of subsequent reaction steps.Chiral pool starting materials.
Asymmetric Cascade Reactions A sequence of reactions occurs in one pot, where the chirality is established in an early step and transferred through the sequence to generate a complex, stereodefined product.Ag(I)/Brønsted acid relay catalysis has been used for related spiro-octanes. nih.gov

One prominent approach involves the Michael Initiated Ring Closure (MIRC) reaction, where chiral catalysts can be used to generate cyclopropane (B1198618) rings with high enantioselectivity. rsc.org Furthermore, modern transition-metal-catalyzed methods, such as the Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA), have proven highly effective for constructing chiral spirocyclic skeletons with excellent enantiocontrol. whiterose.ac.uk

Conformational Dynamics of the Spiro[2.5]octane Skeletal Framework

The three-dimensional shape and flexibility of the spiro[2.5]octane core are critical determinants of its chemical behavior. The framework consists of a cyclohexane ring, which is known for its conformational flexibility, and a rigid cyclopropane ring.

Structural studies on related spiro[2.5]octane systems have revealed key conformational features:

Cyclohexane Ring Conformation : The cyclohexane portion of the molecule predominantly adopts a chair conformation to minimize torsional and steric strain. Microwave spectroscopy and molecular mechanics calculations on the related 1-oxa-spiro[2.5]octane confirm that it exists as a mixture of two chair conformational isomers.

Substituent Orientation : The hydroxymethyl group at the C6 position can theoretically occupy either an axial or an equatorial position on the chair-like cyclohexane ring. The conformation where this substituent is in the equatorial position is generally favored to avoid steric clashes known as 1,3-diaxial interactions.

Analytical Methods : The preferred conformations are determined experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Analysis of homonuclear coupling constants and chemical shifts of protons and carbons in the rings directly reflects the steric and electronic effects, allowing for the determination of relative configuration and preferred conformations. nih.gov

Conformational Data Summary

Structural Feature Dominant Conformation/Characteristic Reason Supporting Evidence
Cyclohexane RingChairMinimization of angular and torsional strain.Confirmed in related systems by microwave spectroscopy and NMR. nih.gov
Overall FrameworkConformationally rigidThe spiro-fused cyclopropane ring restricts flexibility.Studies note resistance to ring puckering.
C6-Hydroxymethyl GroupEquatorialAvoidance of unfavorable 1,3-diaxial steric interactions.General principle of conformational analysis in substituted cyclohexanes.

Influence of Stereochemistry on Downstream Chemical and Biological Interactions

The specific stereochemistry of this compound profoundly impacts its subsequent use. The spatial arrangement of its atoms dictates how it interacts with other reagents and with complex biological targets like proteins.

In chemical reactions, the conformation and relative stereochemistry of the molecule can control reactivity. For instance, studies on analogous spiro[2.5]octane derivatives have shown that the preferred orientation of exocyclic substituents can direct the trajectory of an oxidative attack, meaning that different diastereomers can lead to different reaction outcomes or rates. nih.gov Similarly, existing stereocenters can influence the creation of new ones; in processes like the Mukaiyama aldol (B89426) reaction, 1,3-stereoinduction plays a key role in determining the stereochemical outcome of the product.

In a biological context, this influence is even more pronounced. This compound has been utilized as a starting material for the synthesis of inhibitors targeting KIF18A, a protein implicated in cancer. google.comgoogle.com The interaction between a drug and its protein target is highly dependent on a precise three-dimensional fit, similar to a key fitting into a lock. Consequently, it is common for only one enantiomer of a chiral drug to exhibit the desired therapeutic activity, while the other may be inactive or even cause unwanted side effects. The inclusion of all stereoisomeric forms in initial patent filings underscores the recognized importance of stereochemistry in the ultimate biological activity of the final molecules derived from this spirocyclic building block. google.comgoogle.com

Reactivity Profile and Derivatization Chemistry of Spiro 2.5 Octan 6 Ylmethanol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group in Spiro[2.5]octan-6-ylmethanol is a key site for synthetic modification, readily undergoing oxidation to furnish both aldehydes and carboxylic acids, which serve as crucial intermediates for further derivatization.

Synthesis of Spiro[2.5]octane-6-carbaldehyde via Selective Oxidation (e.g., Dess-Martin Periodinane)

The selective oxidation of the primary alcohol in this compound to its corresponding aldehyde, Spiro[2.5]octane-6-carbaldehyde, is a critical transformation. chemicalbook.com This conversion can be efficiently achieved using modern, mild oxidizing agents to prevent over-oxidation to the carboxylic acid. One of the most effective reagents for this purpose is the Dess-Martin periodinane (DMP). chemicalbook.comevitachem.comchemshuttle.com The reaction is typically performed under anhydrous conditions in a chlorinated solvent such as dichloromethane (B109758) (CH2Cl2) at room temperature. evitachem.comontosight.ai

The use of DMP is advantageous due to its operational simplicity and high selectivity for primary alcohols. evitachem.com In analogous transformations of primary alcohols on other spirocyclic scaffolds, DMP has been used on a multi-gram scale, demonstrating the scalability of this method. evitachem.comethz.ch The reaction proceeds to completion, and the product is isolated following a standard workup procedure involving quenching with sodium bicarbonate and sodium thiosulfate (B1220275) solutions. evitachem.com

Table 1: Selective Oxidation of a Spirocyclic Alcohol to an Aldehyde
ReactantReagentSolventProductReported YieldReference
Spirocyclic Primary AlcoholDess-Martin Periodinane (DMP)Dichloromethane (CH2Cl2)Corresponding Spirocyclic Aldehyde51% evitachem.comethz.ch

Further Oxidative Transformations

While selective oxidation yields the aldehyde, more potent oxidizing conditions can transform the primary alcohol of this compound into Spiro[2.5]octane-6-carboxylic acid. evitachem.comnih.gov This carboxylic acid derivative is a stable and known compound, available commercially as a synthetic building block. chemshuttle.com The synthesis of such carboxylic acids from primary alcohols is a standard procedure in organic chemistry. A wide array of strong oxidizing agents, such as those used in Jones or Corey-Kim oxidations, or reagents like potassium permanganate, are capable of effecting this transformation. chemshuttle.comsmolecule.com The existence of the corresponding carboxamide, which can be synthesized from the carboxylic acid, further supports the accessibility of this oxidation state. smolecule.com

Functional Group Interconversions at the Methanol (B129727) Substituent

The hydroxyl group of this compound is a versatile handle for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives through the formation of ethers, esters, and substitution products.

Formation of Ether and Ester Derivatives

The synthesis of ethers from this compound can be readily accomplished using established methods like the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgyoutube.com This two-step procedure first involves the deprotonation of the primary alcohol with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide nucleophile. youtube.com This alkoxide then undergoes an SN2 reaction with a suitable alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the desired ether derivative. masterorganicchemistry.com

Esterification of the alcohol provides another avenue for derivatization. A particularly useful class of esters in this context are sulfonates, such as mesylates. In a similar spirocyclic system, a primary alcohol was converted to its mesylate by reaction with methanesulfonyl chloride in the presence of a base. evitachem.comethz.ch This transformation is significant as it converts the hydroxyl group into an excellent leaving group, priming the molecule for subsequent nucleophilic substitution reactions. evitachem.commasterorganicchemistry.com

Table 2: Derivatization of the Primary Alcohol
Derivative TypeGeneral MethodKey ReagentsSignificanceReference
EtherWilliamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I)Stable ether linkage masterorganicchemistry.comyoutube.com
Ester (Mesylate)SulfonylationMethanesulfonyl chloride, BaseActivates alcohol as a leaving group evitachem.comethz.ch

Nucleophilic Substitution Reactions and Halogenation

The conversion of the alcohol to a sulfonate ester, such as a mesylate, is a key strategy to facilitate nucleophilic substitution. evitachem.comethz.ch The mesylate group serves as an effective leaving group in SN2 reactions, allowing for the introduction of a wide range of nucleophiles. For instance, the mesylate of a similar spirocyclic methanol was successfully displaced using sodium azide (B81097) (NaN₃) to produce the corresponding azido (B1232118) derivative, which could be further reduced to an amine. evitachem.comethz.ch

This strategy also provides a direct route to halogenated derivatives. The same mesylate intermediate underwent nucleophilic substitution with lithium bromide (LiBr) in a solvent like tetrahydrofuran (B95107) (THF) to yield the corresponding bromide. evitachem.comethz.ch This halogenation reaction furnishes a valuable intermediate that can participate in further synthetic transformations, such as Grignard reagent formation or cross-coupling reactions.

Reactivity of the Spirocyclic Ring System to Electrophilic and Nucleophilic Reagents

The spiro[2.5]octane core, which features a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, possesses its own distinct reactivity. The inherent strain of the cyclopropane ring influences its interactions with both electrophilic and nucleophilic reagents.

Studies on the oxidation of the spiro[2.5]octane hydrocarbon with potent electrophilic dioxiranes have shown that C–H bond oxygenation occurs preferentially at the axial C4–H bond of the cyclohexane ring. google.com This reaction can proceed through pathways involving cationic intermediates, which may lead to rearranged products via ring-opening of the cyclopropylcarbinyl radical. google.com This highlights the susceptibility of the spirocyclic skeleton to attack by strong electrophiles and the potential for complex skeletal rearrangements.

The strained cyclopropane ring is also a potential site for nucleophilic attack. In related systems, activated cyclopropanes are known to undergo ring-opening reactions upon treatment with various nucleophiles. chemshuttle.com This reactivity provides a pathway for constructing more complex acyclic or larger ring systems starting from the spiro[2.5]octane framework.

Catalyst-Mediated Transformations and Cross-Coupling Reactions of Modified Derivatives

The functionalization of the spiro[2.5]octane framework, particularly through catalyst-mediated processes, opens extensive avenues for creating complex molecular architectures. Modified derivatives of this compound serve as versatile substrates for a variety of catalytic transformations, including hydrogenations, metathesis, and, most significantly, cross-coupling reactions. These reactions, predominantly catalyzed by transition metals like palladium, nickel, and iridium, allow for the precise installation of new carbon-carbon and carbon-heteroatom bonds.

The primary alcohol of this compound can be readily converted into more reactive functional groups, such as halides (bromides, iodides), triflates, or mesylates. These modifications transform the inert C-O bond into a suitable leaving group, priming the molecule for participation in powerful bond-forming catalytic cycles.

Catalytic Hydrogenation and Metathesis

Catalytic hydrogenation is a fundamental transformation for saturating double bonds that may be present in derivatives. For instance, in the synthesis of related spirocyclic systems, Pearlman's catalyst (Palladium(II) hydroxide (B78521) on carbon) has been effectively used under high pressure to achieve complete saturation of unsaturated precursors. nuph.edu.ua Another powerful catalyst-mediated transformation is Ring-Closing Metathesis (RCM), which utilizes ruthenium-based catalysts like the Grubbs' II catalyst to form cyclic structures. This has been demonstrated in the synthesis of spirooxetane compounds, where RCM was a key step in constructing the core spirocyclic framework with high efficiency. nuph.edu.ua

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust methods for derivatization. Key examples include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are indispensable in modern synthetic chemistry. numberanalytics.commdpi.comgalchimia.com These reactions typically involve the oxidative addition of a palladium(0) catalyst to an organic halide or triflate, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. numberanalytics.com

The Suzuki-Miyaura coupling facilitates the formation of C(sp³)-C(sp²) bonds by reacting an organoboron compound with a halide or triflate. numberanalytics.comsynarchive.com A derivative of this compound, such as the corresponding bromide, could be coupled with various aryl or vinyl boronic acids. A notable example in a related spiro-azetidine system involved a Suzuki coupling for methylation, showcasing its utility in modifying spirocyclic scaffolds. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halides
SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
Aryl HalideArylboronic AcidPd(PPh₃)₄Cs₂CO₃-66% synarchive.com
Indazole ChlorideIndole Boronic AcidP2 Precatalyst (2.5 mol%)K₃PO₄Dioxane/H₂OGood-Excellent nih.gov
Aryl BromideVinyl Boronic AcidNiCl₂(dppp)K₃PO₄DioxaneHigh smolecule.com

The Heck reaction creates a new carbon-carbon bond by coupling an organic halide or triflate with an alkene. mdpi.comorganic-chemistry.org This reaction has been applied to α,β-unsaturated spirodiketones to introduce phenyl groups. lew.ro For example, 3-phenyl-spiro nih.govnih.govnona-2,7-diene-1,6-dione was synthesized from the parent spirodiketone and iodobenzene (B50100) using a palladium(II) acetate (B1210297) catalyst with triphenylphosphine (B44618) as a ligand. lew.ro This demonstrates the feasibility of arylating spirocyclic systems under Heck conditions.

Table 2: Heck Reaction on Spirocyclic Compounds
SubstrateCoupling PartnerCatalyst SystemSolventTemperatureProductYieldReference
Spiro nih.govnih.govnona-2,7-diene-1,6-dioneIodobenzenePd(OAc)₂ (10%), PPh₃ (20%), NaHCO₃NMP80°C3-phenyl-spiro nih.govnih.govnona-2,7-diene-1,6-dione58% lew.ro
3-phenyl-spiro nih.govnih.govnona-2,7-diene-1,6-dioneIodobenzenePd(OAc)₂ (10%), PPh₃ (20%), NaHCO₃NMP100°C3,8-diphenyl-spiro nih.govnih.govnona-2,7-diene-1,6-dione60% lew.ro

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling aryl halides or triflates with amines. galchimia.com The development of specialized ligands, such as t-BuBrettPhos, has expanded the substrate scope to include more economical and stable mesylates. galchimia.com Research on a series of chiral 6-azaspiro[2.5]octanes demonstrated the successful application of Pd-catalyzed C-N cross-coupling to install N-aryl substituents, highlighting the reaction's applicability to the spiro[2.5]octane core. researchgate.netacs.org

Table 3: Conditions for Buchwald-Hartwig Amination
Substrate TypeAmine TypeCatalyst/LigandBaseSolventKey FeatureReference
Aryl MesylateAmidePd(OAc)₂ (1 mol%), t-BuBrettPhos (2.2 mol%)Cs₂CO₃t-BuOHUse of economical mesylates galchimia.com
Aryl HalideAminePd-based catalysts--Synthesis of N-arylated 6-azaspiro[2.5]octanes researchgate.net

These catalyst-mediated transformations underscore the synthetic flexibility of the this compound scaffold. By converting the hydroxyl group to a suitable leaving group, a diverse array of substituents can be introduced through well-established and reliable cross-coupling protocols, enabling the synthesis of novel and structurally complex molecules for various scientific applications.

Advanced Spectroscopic and Structural Elucidation Methodologies for Spiro 2.5 Octan 6 Ylmethanol and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including spirocyclic systems like Spiro[2.5]octan-6-ylmethanol. numberanalytics.comnumberanalytics.com By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be mapped out.

For this compound, ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton. For instance, a patent document has disclosed specific ¹H NMR data for the compound in a DMSO-d₆ solvent. google.com The spectrum shows a characteristic signal for the two protons of the hydroxymethyl group (CH₂OH) as a doublet, and a series of multiplets corresponding to the protons on the cyclohexane (B81311) and cyclopropane (B1198618) rings. google.com The integration of these signals confirms the number of protons in each environment.

In a related compound, spiro[2.5]octan-6-ol, variable-temperature NMR studies were used to determine the conformational equilibrium between the axial and equatorial forms of the hydroxyl group and to calculate the energy barrier for ring inversion. doi.org Such studies highlight the power of NMR in probing the dynamic stereochemistry of these rigid cyclic systems. numberanalytics.com

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning complex spectra. bas.bg A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity through the six-membered ring. HMQC would correlate each proton signal to its directly attached carbon atom, while HMBC would show longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying the quaternary spiro carbon and linking the different ring systems and the methanol (B129727) substituent. bas.bg

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.51d6.382H-CH₂OH
1.82-1.68m-4HCyclohexane ring protons
1.53tdt14.71, 6.38, 3.241HCyclohexane ring proton (-CH-)
1.40-1.29m-1HCyclohexane ring proton
1.12-1.07m-2HCyclohexane ring protons
0.96-0.84m-2HCyclopropane ring protons
0.35-0.24m-2HCyclopropane ring protons
Data obtained from a patent document, measured in DMSO-d₆ at 400 MHz. google.com

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₉H₁₆O, by providing a highly accurate mass measurement of the molecular ion. cymitquimica.comsemanticscholar.org

Analysis of the mass spectra for cyclic ethers has shown that simple fragmentation rules can often be derived for five- and six-membered rings. The fragmentation of this compound would likely involve initial loss of the hydroxyl group or a water molecule, followed by cleavages of the cyclohexane and cyclopropane rings. The characteristic fragmentation of the spirocyclic core would be key to its identification. Tandem mass spectrometry (MS/MS) experiments could be used to isolate the molecular ion and induce further fragmentation, helping to piece together the structure of the molecule. rsc.org

Table 2: Molecular Information for this compound from Mass Spectrometry

PropertyValueSource
Molecular FormulaC₉H₁₆O cymitquimica.com3wpharm.combldpharm.com
Molecular Weight140.22 g/mol cymitquimica.com3wpharm.com
Exact Mass140.120115 DaCalculated
This table summarizes the fundamental molecular data confirmable by mass spectrometry.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.commdpi.com This technique can provide unequivocal proof of a molecule's structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.combeilstein-journals.org

For spiro compounds, which possess unique and complex three-dimensional structures, X-ray crystallography is particularly valuable. numberanalytics.commdpi.com While a specific crystal structure for this compound has not been published, the methodology is routinely applied to its derivatives and other spirocycles. For example, the structures of various spiro[dihydropyridine-oxindole] and other complex spiro systems have been successfully established using single-crystal X-ray diffraction. beilstein-journals.orgrsc.org In one study, crystals suitable for X-ray diffraction were obtained through the slow evaporation of a solution in methanol. semanticscholar.org

If this compound were resolved into its enantiomers, X-ray crystallography using anomalous dispersion could be employed to determine the absolute configuration of the chiral centers, which include the carbon atom bearing the methanol group and the spiro-carbon atom. This provides an unambiguous assignment of the R/S configuration, which is crucial for understanding its biological activity and stereochemical properties. numberanalytics.com

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These two techniques are often complementary; polar groups like O-H and C=O tend to have strong IR absorptions, while nonpolar groups such as C-C and S-S bonds show intense Raman signals. mt.comnih.gov

For this compound, IR spectroscopy would clearly identify the presence of the hydroxyl (-OH) group through a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. tum.de The C-H stretching vibrations of the spiro-alkane framework would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The C-H stretching modes are typically more pronounced in Raman spectra compared to IR. spectroscopyonline.com The symmetric "breathing" modes of the cyclopropane and cyclohexane rings would likely give rise to characteristic signals in the Raman spectrum, which are valuable for confirming the cyclic structures. The combination of IR and Raman provides a comprehensive vibrational fingerprint of the molecule. researchgate.netspectroscopyonline.com

Table 3: Expected Characteristic Vibrational Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeSpectroscopy
~3200-3600Alcohol (O-H)StretchingIR (strong, broad)
~2850-3000Alkane (C-H)StretchingIR (strong), Raman (strong)
~1450Alkane (CH₂)Bending (Scissoring)IR, Raman
~1000-1260Alcohol (C-O)StretchingIR (strong)
This table presents a prediction of the key vibrational bands based on the known functional groups within the molecule. researchgate.nettum.de

Computational Chemistry and Theoretical Studies Pertaining to Spiro 2.5 Octan 6 Ylmethanol

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of spirocyclic systems. For the spiro[2.5]octane framework, a key electronic feature is the interaction between the strained cyclopropane (B1198618) ring and the adjacent cyclohexane (B81311) ring.

Studies have shown that the Walsh orbitals of the cyclopropane moiety can engage in hyperconjugative interactions with the σ-orbitals of the C-H bonds on the cyclohexane ring, specifically the axial C4–H bond. nih.govacs.org This interaction, a donation of electron density from the high-energy C-C bonds of the cyclopropane into the σ* antibonding orbital of the C-H bond, leads to an activation of that specific bond. nih.govacs.org This activation makes the hydrogen atom more susceptible to abstraction. nih.govacs.org

DFT calculations have been used to determine various electronic parameters for related spirocyclopropane derivatives, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These parameters are crucial for understanding the molecule's ability to donate or accept electrons, which governs its stability and reactivity. For instance, in studies of corrosion inhibitors with similar spiro structures, quantum calculations have correlated electronic properties like electron density at donor atoms with the molecule's adsorption and protective efficacy on metal surfaces. researchgate.net

Table 1: Key Electronic Features of the Spiro[2.5]octane System from Theoretical Studies

Feature Description Consequence
Walsh Orbitals High-energy orbitals characteristic of the strained cyclopropane ring. Participate in stabilizing electronic interactions.
Hyperconjugation Interaction between the cyclopropane Walsh orbitals and the axial C4-H σ* orbital. nih.govacs.org Activation of the axial C4-H bond, lowering its bond dissociation energy and increasing its reactivity toward hydrogen atom transfer (HAT). nih.govacs.org

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The spiro[2.5]octane framework, while rigid at the spiro-junction, possesses conformational flexibility within the six-membered ring. Molecular modeling and dynamics simulations are essential for mapping the potential energy surface and identifying stable conformers.

The cyclohexane ring in Spiro[2.5]octan-6-ylmethanol is expected to adopt chair conformations primarily. Computational and experimental studies on the analogous compound 1-oxa-spiro[2.5]octane have confirmed that the molecule exists as a mixture of two distinct chair conformational isomers in the gas phase. This suggests that the spiro-fused cyclopropane ring does not prevent the cyclohexane from adopting its low-energy chair forms.

For this compound, the key conformational question revolves around the orientation of the hydroxymethyl group at the C6 position—whether it is axial or equatorial. Molecular mechanics and more advanced computational methods can predict the relative energies of these conformers. The rigidity of the spirocyclic core simplifies such modeling efforts by reducing the total number of degrees of freedom, allowing for more accurate predictions of the preferred binding modes of its derivatives in biological systems. ethz.ch

Molecular dynamics (MD) simulations have also been applied to related spiro compounds to understand their behavior over time, particularly their interactions with other molecules or surfaces, such as in corrosion inhibition studies. researchgate.net These simulations provide a dynamic view of the conformational landscape and how it influences the molecule's function.

Table 2: Predicted Conformational Isomers of this compound

Conformer -CH₂OH Group Orientation Relative Stability
Chair 1 Axial Generally less stable due to 1,3-diaxial interactions.
Chair 2 Equatorial Generally more stable, representing the likely global minimum.

| Boat/Twist-Boat | N/A | High-energy transition states or intermediates between chair forms. |

Docking Studies and Molecular Interactions of Derivatives with Biological Targets

The unique three-dimensional structure of the spiro[2.5]octane scaffold makes it an attractive building block in medicinal chemistry. mdpi.com Computational docking studies are frequently employed to predict and analyze how derivatives of this compound might bind to the active sites of biological targets like enzymes and receptors.

One area of investigation involves azaspiro[2.5]octane carboxamides, which have been identified as potent and selective antagonists for the histamine-3 receptor (H3R). acs.org Docking models of these compounds help to rationalize their high affinity and selectivity, guiding the synthesis of new analogues with improved properties.

In another study, newly synthesized spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives were evaluated in silico for their binding potential to the main protease of SARS-CoV-2 and human mast cell tryptase. mdpi.com The docking results identified key hydrogen bonds and hydrophobic interactions between the spirocyclic ligands and amino acid residues in the active sites of these enzymes, highlighting a derivative that was predicted to have the most promising binding affinity. mdpi.com

Furthermore, docking and molecular dynamics simulations of spiropyrrolidine derivatives have been used to confirm binding interactions with microbial and diabetic enzyme targets. nih.gov These computational approaches help to elucidate the structure-activity relationships, showing how different substituents on the spiro framework can enhance biological activity. nih.gov

Table 3: Examples of Docking Studies on Spiro[2.5]octane Derivatives

Derivative Class Biological Target Key Findings from Docking Reference
Azaspiro[2.5]octane carboxamides Histamine-3 Receptor (H3R) Identified as potent and selective antagonists. acs.org
Spiro-quinazoline-oxindoles SARS-CoV-2 Main Protease Predicted strong binding affinity via hydrogen bonds and hydrophobic interactions. mdpi.com
Spiropyrrolidines Antimicrobial & Antidiabetic Enzymes Confirmed binding modes and stability of ligand-protein complexes. nih.gov

Prediction of Reactivity and Mechanistic Pathways of Spiro[2.5]octane Ring Systems

Computational studies have been crucial for predicting and understanding the complex reactivity of the spiro[2.5]octane ring system. The presence of the cyclopropane ring profoundly influences the molecule's reaction pathways, particularly in oxidation reactions.

Research on the C(sp³)–H bond oxygenation of spiro[2.5]octane with reagents like dioxiranes and catalyzed hydrogen peroxide reveals a complex mechanistic scenario involving both radical and cationic intermediates. nih.govacs.orgtorvergata.itresearchgate.net Computational modeling of the transition states and intermediates supports these experimental observations. nih.govacs.org

The key findings are:

Site Selectivity : The hyperconjugative activation of the axial C4–H bond makes it the preferred site for initial hydrogen atom transfer (HAT). nih.govacs.org This selectivity is paralleled by calculated activation free energies, which show a lower barrier for this pathway compared to others. acs.org

Radical vs. Cationic Pathways : After the initial HAT, the resulting cyclopropylcarbinyl radical can be trapped by an oxygen rebound mechanism. However, this radical can also be oxidized to a cyclopropylcarbinyl cation. nih.govacs.orgtorvergata.it The involvement of cationic intermediates is unambiguously proven by the detection of rearranged products, such as bicyclo[4.2.0]octan-1-ols, which form via ring-opening of the cation. nih.govacs.orgtorvergata.it

Reaction Control : Theoretical studies help explain how the choice of catalyst and reaction conditions can steer the reaction toward either unrearranged or rearranged products, effectively allowing for the resolution of these competing mechanistic pathways. torvergata.itresearchgate.net

The rate of ring-opening for the cyclopropylcarbinyl radical derived from spiro[2.5]octane has been determined to be relatively slow (kᵣ ≈ 5 × 10⁷ s⁻¹), which explains why in many oxidation systems, rearranged products are not observed, as the radical capture step is much faster. nih.govacs.orgresearchgate.net The formation of rearranged products under specific conditions points to a longer-lived cationic intermediate that has time to undergo skeletal rearrangement. nih.govtorvergata.it

Table 4: Predicted Products in the Oxidation of Spiro[2.5]octane

Reaction Pathway Intermediate Key Product(s) Evidence
Radical Pathway (HAT/Rebound) Cyclopropylcarbinyl Radical Spiro[2.5]octan-4-ol / -one Unrearranged spirocyclic core. acs.orgtorvergata.it

| Cationic Pathway | Cyclopropylcarbinyl Cation | Bicyclo[4.2.0]octan-1-ol | Rearranged bicyclic product. nih.govtorvergata.it |

Applications of Spiro 2.5 Octan 6 Ylmethanol in Medicinal Chemistry and Chemical Biology

Utilization as a Scaffold in Rational Drug Design and Discovery

Spirocyclic scaffolds are a significant tool in drug design, offering a method to fine-tune a molecule's conformational and physicochemical characteristics. nih.gov The introduction of a spirocyclic core, such as that derived from Spiro[2.5]octan-6-ylmethanol, imparts a rigid, three-dimensional character to a molecule. bldpharm.com This is a departure from the often flat, two-dimensional structures of many traditional drug molecules.

The key advantages of incorporating spirocyclic scaffolds include:

Enhanced Three-Dimensionality: The quaternary spiro-carbon atom provides a rigid anchor point, orienting substituents in distinct vectors in 3D space. This can lead to improved binding affinity and selectivity for the target protein by allowing for more precise interactions with complex binding pockets. bldpharm.com

Improved Physicochemical Properties: Introducing spiro-systems can modulate critical properties such as aqueous solubility and lipophilicity (logP). bldpharm.com For instance, replacing a flexible chain or a flat ring with a spirocyclic moiety can lead to lower lipophilicity and improved metabolic stability, which are desirable attributes for drug candidates. bldpharm.com

Access to Novel Chemical Space: Spirocyclic compounds represent a relatively underexplored area of chemical space, offering opportunities to develop novel drug candidates with unique structures and intellectual property potential. nih.gov

The development of synthetic methodologies to create and functionalize spirocycles like this compound is therefore crucial for expanding the toolbox of medicinal chemists. nih.govwipo.intgoogle.com These scaffolds are increasingly being incorporated into drug candidates for a wide range of diseases, including cancer, as well as neurological, infectious, and metabolic disorders. nih.gov

Intermediacy in the Synthesis of KIF18A Inhibitors for Oncology Research

This compound has been identified as a key synthetic intermediate in the development of inhibitors for Kinesin Family Member 18A (KIF18A), a promising target in oncology. google.comgoogleapis.com KIF18A is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics during mitosis, specifically to control chromosome positioning. justia.com Its inhibition presents a therapeutic strategy for cancers characterized by chromosomal instability (CIN). nih.govuvm.edu

Patents disclose the synthesis of this compound starting from ethyl 4-methylenecyclohexanecarboxylate. google.com The process involves a Simmons-Smith cyclopropanation followed by reduction with a reducing agent like Lithium Aluminium Hydride (LiAlH₄) to yield the final alcohol intermediate. google.comresearchgate.net This intermediate is then utilized in the construction of more complex molecules, such as spiro indoline (B122111) inhibitors of KIF18A. google.com

Development and Optimization of Potent and Selective KIF18A Inhibitor Leads (e.g., VLS-1272)

The discovery of KIF18A's role in cancer has spurred medicinal chemistry campaigns to develop potent and selective inhibitors. nih.gov An initial screening of a diverse compound library identified hits that phenocopied the effects of KIF18A knockdown in cells. nih.gov Subsequent structure-activity relationship (SAR) optimization led to the development of several promising lead compounds. nih.gov

One notable example arising from such optimization efforts is VLS-1272. researchgate.net The synthesis of VLS-1272 explicitly utilizes this compound as a building block. researchgate.net VLS-1272 is characterized as an orally bioavailable, potent, and highly selective inhibitor of KIF18A. researchgate.net It functions via an ATP non-competitive and microtubule-dependent mechanism. researchgate.net The development of such inhibitors showcases a successful strategy where a spirocyclic intermediate is used to build a highly optimized clinical candidate.

CompoundDescriptionSignificance
AM-1882An early-stage potent KIF18A inhibitor lead. nih.govUsed in in vivo studies to characterize the effects of KIF18A inhibition. nih.gov
AM-5308A late-stage potent KIF18A inhibitor lead. nih.govDemonstrated acceptable plasma exposure for in vivo rodent studies. nih.gov
VLS-1272An orally bioavailable, potent, and highly selective KIF18A inhibitor. researchgate.netAdvanced as a clinical development candidate for cancers with high chromosomal instability. researchgate.net
BTB-1The first identified small molecule inhibitor of Kif18A. pnas.orgnih.govServed as a lead compound for the synthesis and optimization of new derivatives with improved potency and selectivity. nih.gov

Differential Therapeutic Efficacy in Chromosomally Unstable Cancer Cells

A key finding in oncology research is that cancer cells exhibiting chromosomal instability (CIN) are particularly dependent on KIF18A for their survival. nih.govuvm.edu CIN is a hallmark of many aggressive cancers and is caused by persistent errors in chromosome segregation during mitosis. nih.gov These cells must adapt to their aneuploid state, and this adaptation appears to create a dependency on KIF18A. uvm.edu

Consequently, KIF18A inhibitors selectively kill these chromosomally unstable cancer cells while having a lesser effect on chromosomally stable cells. nih.gov This selective vulnerability has been observed in various cancer types:

High-Grade Serous Ovarian Cancer (HGSOC) and Triple-Negative Breast Cancer (TNBC): Cell lines from these cancers, which frequently have high CIN and TP53 mutations, show significant sensitivity to KIF18A inhibition. nih.gov

CCNE1-amplified and BRCA1-altered models: A subset of these cancer models also demonstrates sensitivity, highlighting the potential for KIF18A inhibitors in specific, genetically-defined patient populations. nih.gov

This differential efficacy suggests that KIF18A inhibition could be a targeted therapy for tumors with a high degree of CIN, a feature that can be used as a biomarker to select patients most likely to respond. nih.govresearchgate.net

Comprehensive In Vitro and In Vivo Pharmacological Evaluation of Derivatives

Derivatives synthesized using the this compound scaffold have undergone extensive pharmacological testing to validate their potential as therapeutic agents.

In Vitro Evaluation:

Enzyme Assays: Optimized inhibitors potently inhibit the ATPase activity of KIF18A, with some compounds demonstrating IC₅₀ values in the low micromolar or even nanomolar range. nih.govnih.gov

Selectivity Profiling: Lead compounds have been tested against panels of other kinesin motors and kinases to ensure high selectivity for KIF18A, minimizing potential off-target effects. nih.gov

Cell-Based Assays: Treatment of sensitive cancer cell lines with KIF18A inhibitors leads to an accumulation of cells in mitosis, chromosome congression defects, and ultimately, a reduction in cell proliferation and viability. nih.govresearchgate.net

In Vivo Evaluation:

Pharmacokinetics: Orally bioavailable compounds like VLS-1272 have shown suitable pharmacokinetic profiles in animal models. nih.govresearchgate.net

Pharmacodynamics: Administration of KIF18A inhibitors in vivo leads to the expected mitotic defects in tumor cells, confirming target engagement. nih.gov

Efficacy in Xenograft Models: In mouse models bearing human tumor xenografts, treatment with KIF18A inhibitors results in substantial, dose-dependent inhibition of tumor growth. nih.govresearchgate.net

This comprehensive evaluation provides a robust preclinical data package supporting the clinical development of KIF18A inhibitors for treating chromosomally unstable cancers. researchgate.net

Evaluation TypeFindingReference
In Vitro ATPase AssayLead compounds show potent inhibition of KIF18A's enzymatic activity. nih.govnih.gov
In Vitro Cell GrowthSelective inhibition of cell growth in cancer cell lines with CIN features. nih.gov
In Vivo Xenograft ModelsDose-dependent inhibition of tumor growth. nih.govresearchgate.net
Mechanism of ActionInhibition prevents KIF18A translocation, causing chromosome congression defects and mitotic cell death. researchgate.net

Role in the Generation of Farnesoid X Receptor (FXR) Modulators

The Farnesoid X Receptor (FXR) is a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. mdpi.commedchemexpress.com As such, it has become an important drug target for metabolic diseases like nonalcoholic steatohepatitis (NASH), as well as certain cancers. mdpi.comnih.gov The development of potent and selective FXR modulators, particularly agonists, is an active area of research. acs.orggoogle.com

In the search for novel, non-bile acid FXR agonists, medicinal chemists have explored various molecular scaffolds to optimize potency and drug-like properties. nih.gov Spirocyclic scaffolds have proven to be valuable in this context. While a direct synthetic route from this compound to an FXR modulator is not prominently documented, the strategic use of other spirocycles highlights their importance in this field. For example, in one research effort, replacing a methylene (B1212753) ether linker with a spirocyclic acetal (B89532) opened up the possibility of using spirocycles. nih.gov This exploration ultimately led to a breakthrough with the discovery of an azaspiro[3.5]nonene-containing compound that maintained a desirable balance between potent FXR agonist activity and metabolic stability. nih.gov

The use of spirocyclic structures in FXR modulators demonstrates the broader utility of this class of scaffolds in medicinal chemistry beyond oncology. The rigid conformation provided by the spiro center can help lock the molecule into a bioactive conformation required for potent receptor modulation, a principle applicable to the design of ligands for many different protein targets. bldpharm.comnih.gov

FXR as a Critical Therapeutic Target in Metabolic and Hepatic Diseases

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor primarily expressed in the liver, intestine, and kidneys. google.com It plays a central role in regulating the metabolism of bile acids, lipids, and glucose. nih.gov FXR is activated by bile acids, which are the end products of cholesterol metabolism. google.com Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific response elements on DNA to regulate the transcription of target genes. google.com

Dysregulation of FXR signaling is implicated in the pathophysiology of various metabolic and hepatic diseases. Consequently, FXR has emerged as a promising therapeutic target for conditions such as cholestatic liver diseases and non-alcoholic fatty liver disease (NAFLD). nih.gov Pharmacological activation of FXR can help manage the accumulation of toxic bile acids and has been shown to have immunomodulatory effects by repressing pro-inflammatory signaling pathways. nih.govgoogle.com

Design and Synthesis of Spiro[2.5]octane-containing FXR Agonists and Antagonists

The spiro[2.5]octane scaffold has been utilized in the design and synthesis of novel modulators of FXR activity. google.com For instance, this compound can be used as a key intermediate in the synthesis of compounds that act as agonists or partial agonists of FXR. google.comgoogle.com The synthesis of such compounds often involves the chemical modification of the hydroxyl group of this compound to introduce various substituents that can interact with the ligand-binding domain of the FXR protein. The rigid nature of the spirocyclic core helps to position these substituents in a way that maximizes binding affinity and functional activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of FXR Modulators

Systematic modifications of the spiro[2.5]octane scaffold have enabled detailed structure-activity relationship (SAR) studies. These studies aim to understand how different chemical modifications to the core structure influence the compound's ability to bind to and modulate the activity of FXR. For example, altering the substituents on the cyclohexane (B81311) or cyclopropane (B1198618) rings can significantly impact potency and selectivity.

Contribution to the Synthesis of N-substituted Benzamides for Pain Management Research

This compound has been identified as a chemical compound relevant to the synthesis of N-substituted benzamides, which are being investigated for their potential use in the treatment of pain. google.com The spirocyclic moiety can be incorporated into the benzamide (B126) structure to explore new chemical space and potentially improve the pharmacological properties of these pain-modulating compounds.

Application in the Development of Non-lysosomal Glucosylceramidase Inhibitors

Recent research has pointed towards the use of spiro[2.5]octane derivatives in the development of inhibitors for non-lysosomal glucosylceramidase. molaid.commolaid.com This enzyme is involved in the metabolism of glucosylceramide, and its dysregulation is associated with certain lysosomal storage diseases and neurodegenerative disorders. google.com this compound can serve as a starting material for the synthesis of compounds designed to inhibit this enzyme, offering a potential therapeutic strategy for these conditions. molaid.com For example, nizubaglustat is a dual inhibitor of ceramide glucosyltransferase and non-lysosomal glucosylceramidase that has undergone clinical studies. nih.gov

Assessment of Drug-Likeness and Medicinal Chemistry Filters (e.g., PAINS, Brenk alerts) for Spirocyclic Derivatives

A critical aspect of modern drug discovery is the in-silico assessment of potential drug candidates for their "drug-likeness" and to flag any potential liabilities. This involves the use of computational filters such as Pan-Assay Interference Structures (PAINS) and Brenk alerts. PAINS are chemical structures that are known to interfere with assay readouts, leading to false-positive results. researchgate.net Brenk alerts identify chemical fragments that may be associated with toxicity or poor pharmacokinetic properties. researchgate.net

Spiro[2.5]octane-containing compounds have been evaluated using these filters. For many spirocyclic derivatives, no PAINS or Brenk alerts are identified, suggesting a lower likelihood of non-specific activity or inherent toxicity. researchgate.netambeed.com The Quantitative Estimation of Drug-likeness (QED) is another metric used, which provides a score based on the similarity of a compound's physicochemical properties to those of known oral drugs. researchgate.net These computational assessments are crucial for prioritizing compounds for further development and minimizing late-stage failures in the drug discovery pipeline.

Emerging Research Frontiers and Future Prospects for Spiro 2.5 Octan 6 Ylmethanol

Integration into Combinatorial Chemistry Libraries and High-Throughput Synthesis

The spiro[2.5]octane framework is an attractive building block for combinatorial chemistry due to the conformational rigidity and three-dimensionality it imparts on molecules. This is a departure from traditional, often planar, aromatic compounds, offering the potential to interact with protein targets in novel ways. smolecule.com The development of efficient synthetic methodologies is key to incorporating scaffolds like Spiro[2.5]octan-6-ylmethanol into large chemical libraries for high-throughput screening.

Research into related compounds has demonstrated the feasibility of multi-component reactions and tandem syntheses, which are amenable to high-throughput formats. For instance, a general synthetic route to spiro[2.5]octane-5,7-dione has been developed that avoids column chromatography, making it readily scalable. researchgate.net Such streamlined processes are vital for producing a diverse array of derivatives from a core structure like this compound, enabling the rapid exploration of structure-activity relationships (SAR). The goal is to create libraries of spirocyclic compounds that can be screened against a wide range of biological targets to identify new lead compounds for drug discovery.

Exploration in Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) is a rational drug design strategy that begins by screening small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. nih.govopenaccessjournals.com These initial hits are then grown or linked to develop more potent molecules. nih.gov The spirocyclic scaffold is particularly well-suited for FBDD because it provides a well-defined, three-dimensional structure within a small molecular footprint. core.ac.uk

This compound, with a molecular weight of 140.22 g/mol , fits the typical profile of a fragment. cymitquimica.com Its rigid structure can explore specific pockets on a protein surface that may be inaccessible to more flexible or planar molecules. Research has highlighted a general lack of spirocyclic scaffolds in existing fragment screening libraries, and efforts are underway to address this gap by developing diversity-oriented syntheses of novel spirocycles. core.ac.uk The inclusion of fragments like this compound in FBDD libraries could lead to the discovery of inhibitors for challenging protein targets, such as those involved in protein-protein interactions. core.ac.uk

Radiosynthesis and Application of Labeled this compound Derivatives for Imaging and Tracer Studies

Radiolabeled compounds are indispensable tools in biomedical research and clinical diagnostics, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). While specific radiosyntheses of this compound have not been detailed in the available literature, the development of biologically active spiro compounds opens the door to their potential use as imaging agents.

The process would involve incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the structure of a this compound derivative that shows high affinity and selectivity for a specific biological target (e.g., an enzyme or receptor). If a derivative demonstrates promising therapeutic activity against a central nervous system disorder, for example, a radiolabeled version could be used to study blood-brain barrier permeability and target engagement in real-time within the living brain. smolecule.com The development of such molecular probes is a significant frontier for understanding disease mechanisms and accelerating drug development. One patent has noted the use of tracer studies in the context of kinase inhibitors, which included spiro-based structures, indicating the relevance of this approach to the broader class of compounds. epo.org

Green Chemistry Approaches in Synthetic Development

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. These principles are being actively applied to the synthesis of spirocyclic compounds.

Recent innovations include the use of microwave-assisted organic synthesis, which can dramatically reduce reaction times and energy consumption. smolecule.comutrgv.edu A five-component reaction to produce spirocyclic derivatives has been successfully performed using water as a solvent and a reusable catalyst, representing a significant step forward in environmentally benign synthesis. utrgv.edu Another approach involves replacing toxic and hazardous reagents with safer alternatives. For example, in the synthesis of a 7-benzyl-4,7-diazaspiro[2.5]octane, the corrosive and dangerous boron trifluoride diethyl etherate was successfully replaced with potassium carbonate. smolecule.com Furthermore, electro-organic synthesis is emerging as a powerful and sustainable method that uses electricity to drive reactions, eliminating the need for chemical oxidants or reductants. researchgate.net These green methodologies could be adapted for a more efficient and environmentally responsible production of this compound and its derivatives.

Green Chemistry MethodPrincipleApplication to Spiro-CompoundsReference
Microwave-Assisted Synthesis Uses microwave energy to heat reactions, reducing time and energy use.A five-component reaction to form spirocyclic derivatives was achieved in 30 minutes. smolecule.comutrgv.edu
Aqueous Synthesis Employs water as a safe, non-toxic solvent.Used in a multi-component reaction with a catalyst to produce spiro compounds in high yield. utrgv.edu
Reagent Substitution Replaces hazardous chemicals with safer alternatives.Boron trifluoride diethyl etherate was replaced with potassium carbonate in a spiro-compound synthesis. smolecule.com
Electro-organic Synthesis Uses electricity to drive chemical transformations, reducing reagent waste.Highlighted as a sustainable alternative for synthesizing complex heterocyclic compounds. researchgate.net

Exploration of Novel Therapeutic Indications for Spiro[2.5]octane-based Compounds

The spiro[2.5]octane scaffold has been identified as a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets. As a result, its derivatives are being investigated for a wide range of therapeutic applications. While this compound is a basic building block, its derivatives could be tailored to target various diseases.

Studies on related spiro[2.5]octane compounds have revealed significant biological activities. For instance, different derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. smolecule.comsmolecule.comresearchgate.net Specific applications that are being actively researched for various spiro-compounds include the treatment of neuropathic pain via sodium channel blockade, management of inflammatory diseases by inhibiting matrix metalloproteinases, and therapies for neurodegenerative conditions like Parkinson's disease. researchgate.netgoogle.com The discovery of novel spiro derivatives as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL) points to their potential in treating CNS-related diseases. acs.org This body of research strongly suggests that derivatives of this compound could be developed to address a multitude of unmet medical needs.

Spiro-Compound ClassPotential Therapeutic ApplicationBiological Target/MechanismReference
Spiro-oxindolesPainSodium channel blockers google.com
Spiro[2.5]octane-4,8-dione derivativesCancer, Microbial InfectionsCytotoxicity, Antimicrobial activity smolecule.com
Diazaspiro[2.5]octane derivativesParkinson's DiseaseLRRK2 kinase inhibition
Diazaspiro[2.5]octane-trionesInflammatory DiseasesTNF-α converting enzyme & MMP inhibitor researchgate.net
Azaspiro[3.4]octan-6-onesCNS DisordersMonoacylglycerol lipase (MAGL) inhibitor acs.org
Spiro[2.5]octane-6-carboxamide derivativesCancer, Microbial InfectionsCytotoxicity, Antimicrobial properties smolecule.com

Bio- and Organocatalytic Methods in its Synthesis and Derivatization

Achieving stereocontrol—the ability to produce a single desired stereoisomer of a chiral molecule—is crucial in drug development. Bio- and organocatalysis are at the forefront of creating stereochemically pure compounds under mild and efficient conditions.

Organocatalysis: This field uses small organic molecules to catalyze chemical reactions. Asymmetric organocatalysis has been successfully applied to the synthesis of spiro compounds, such as the use of a cascade Michael-Michael-aldol reaction to produce spirooxindole derivatives in high yield and with excellent stereoselectivity. rsc.org The use of fluorinated organocatalysts has also been reported for the enantioselective epoxidation of certain aldehydes, a reaction type relevant to the synthesis of oxaspirocycles. lookchem.com

Biocatalysis: This method employs enzymes or whole microorganisms to perform chemical transformations. Biocatalysis offers exceptional selectivity under environmentally friendly conditions. For example, reductive aminases and imine reductases have been used for the stereoselective synthesis of spirocyclic amines. smolecule.com An efficient domino protocol using a bio-organic catalyst in an aqueous medium has also been developed for synthesizing diversified spiroheterocycles. nih.gov

Applying these advanced catalytic methods to the synthesis and derivatization of this compound would allow for precise control over its three-dimensional structure, enabling the synthesis of specific enantiomers for pharmacological testing.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Spiro[2.5]octan-6-ylmethanol, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves constructing the spirocyclic core via cyclization or ring-opening strategies. For example, spiro compounds with similar frameworks (e.g., ethyl 6-oxaspiro[2.5]octane-1-carboxylate) are synthesized using reagents like trimethylsulfoxonium iodide under controlled temperatures (e.g., 0–25°C) in polar aprotic solvents (e.g., DMF) to stabilize intermediates . Optimization focuses on solvent polarity, catalyst selection, and reaction time to maximize yield (e.g., 60–75%) and purity (>95%). Post-synthesis purification via column chromatography or crystallization is critical .

Q. How is the solubility of this compound characterized, and what solvents are optimal for its handling?

  • Answer : The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents like water, methanol, or DMSO. Solubility tests (e.g., saturation shake-flask method) under varying pH and temperatures are recommended. For example, spirocyclic analogs exhibit logP values of 1.2–2.5, indicating moderate lipophilicity suitable for biological assays .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Answer : Discrepancies may arise from structural analogs (e.g., halogen vs. hydroxymethyl substituents) or assay conditions. A systematic approach includes:

  • Structural validation : Confirm compound identity via NMR, HRMS, and X-ray crystallography .
  • Standardized bioassays : Replicate studies under controlled parameters (e.g., cell lines, incubation time). For example, antimicrobial activity of methyl 6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate varies with microbial strain and concentration .
  • Meta-analysis : Compare datasets across studies to identify trends (e.g., IC50 ranges) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced enzyme-binding affinity?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with target enzymes (e.g., cytochrome P450). For instance, spiro[2.5]octane derivatives with aminomethyl groups show stabilized hydrogen bonds in enzyme active sites . Quantitative structure-activity relationship (QSAR) models further prioritize substituents (e.g., fluorine for electronegativity) to improve binding .

Q. What strategies mitigate steric hindrance during functionalization of the spirocyclic core?

  • Answer : Steric effects in this compound arise from the fused cyclopentane-tetrahydrofuran rings. Strategies include:

  • Protecting groups : Temporarily shield reactive sites (e.g., silylation of hydroxyl groups) during alkylation .
  • Microwave-assisted synthesis : Accelerate reactions to bypass kinetic barriers (e.g., 10-minute reactions at 100°C) .
  • Ring-opening/rebuilding : Cleave the spiro center selectively (e.g., acid-catalyzed hydrolysis) and reintroduce substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.